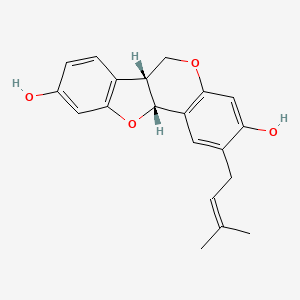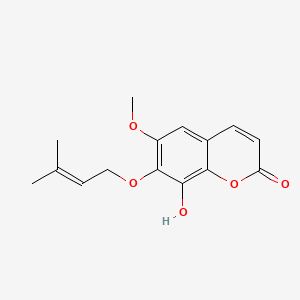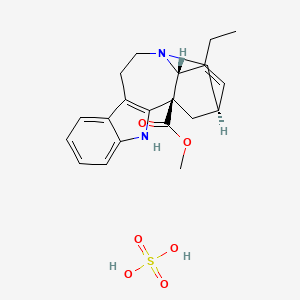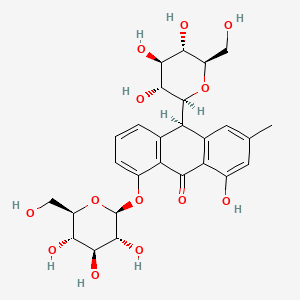![molecular formula C21H22O11 B600330 (2R,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one CAS No. 122170-66-5](/img/structure/B600330.png)
(2R,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (2R,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one is a complex organic molecule known for its diverse biological activities. It belongs to the class of flavonoids, which are polyphenolic compounds widely distributed in the plant kingdom. These compounds are known for their antioxidant, anti-inflammatory, and anticancer properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxybenzaldehyde and 2,4,6-trihydroxyacetophenone.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a base, such as sodium hydroxide, to form the intermediate chalcone.
Cyclization: The chalcone intermediate is then subjected to cyclization under acidic conditions to form the flavonoid core structure.
Glycosylation: The final step involves the glycosylation of the flavonoid core with a suitable sugar donor, such as glucose, in the presence of a glycosylation catalyst.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as the use of genetically engineered microorganisms to produce the compound through fermentation. This method offers advantages in terms of scalability and cost-effectiveness.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The hydroxyl groups in the compound can participate in substitution reactions, such as esterification and etherification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Acidic or basic catalysts are often employed in substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Ester and ether derivatives.
科学的研究の応用
Chemistry
The compound is used as a model molecule in studies of flavonoid chemistry, including structure-activity relationships and reaction mechanisms.
Biology
In biological research, the compound is studied for its antioxidant and anti-inflammatory properties. It is used in assays to evaluate its potential as a therapeutic agent.
Medicine
The compound has shown promise in preclinical studies as an anticancer agent. It is being investigated for its ability to inhibit the growth of cancer cells and induce apoptosis.
Industry
In the food and cosmetics industries, the compound is used as a natural antioxidant and preservative. It is also incorporated into skincare products for its anti-aging properties.
作用機序
The compound exerts its effects through various molecular targets and pathways. Its antioxidant activity is primarily due to its ability to scavenge free radicals and chelate metal ions. The anti-inflammatory effects are mediated through the inhibition of pro-inflammatory enzymes, such as cyclooxygenase and lipoxygenase. The anticancer activity involves the induction of apoptosis through the activation of caspases and the inhibition of cell proliferation pathways.
類似化合物との比較
Similar Compounds
Quercetin: Another flavonoid with similar antioxidant and anti-inflammatory properties.
Kaempferol: Known for its anticancer and cardioprotective effects.
Luteolin: Exhibits anti-inflammatory and neuroprotective activities.
Uniqueness
The unique combination of hydroxyl groups and glycosylation in (2R,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one contributes to its distinct biological activities and makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
122170-66-5 |
|---|---|
分子式 |
C21H22O11 |
分子量 |
450.39 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









